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Compound of Interest

Compound Name: 1,3,5-Triethyl-1,3,5-triazinane

Cat. No.: B1198629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives

exhibiting a wide spectrum of biological activities. This guide provides a comparative overview

of the anticancer, antimicrobial, and antiviral properties of various 1,3,5-triazine derivatives,

supported by experimental data from recent scientific literature. Detailed experimental protocols

for key biological assays are also provided to facilitate reproducible research.

Anticancer Activity
1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents,

targeting various cancer cell lines through the modulation of key signaling pathways. The

cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with

lower values indicating higher potency.
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Compound/De
rivative

Cancer Cell
Line

IC50 (µM)
Reference
Compound

IC50 (µM)

Imamine-1,3,5-

triazine

derivative 4f

MDA-MB-231

(Breast Cancer)
6.25 Imatinib 35.50

Imamine-1,3,5-

triazine

derivative 4k

MDA-MB-231

(Breast Cancer)
8.18 Imatinib 35.50

Morpholine-

functionalized

derivative 11

SW620

(Colorectal

Cancer)

5.85 5-Fluorouracil >100

Biguanide-

derived 1,3,5-

triazine 2c

HCT116

(Colorectal

Cancer)

20-27 Cisplatin Comparable

Biguanide-

derived 1,3,5-

triazine 3c

SW620

(Colorectal

Cancer)

20-27 Cisplatin Comparable

Hybrid

quinazoline-

1,3,5-triazine 12

EGFR enzyme 0.0368 - -

1,3,5-triazine-

based pyrazole

17

EGFR enzyme 0.2294 Erlotinib -

Piperidine-

benzylamine

derivative 4b

MCF-7 (Breast

Cancer)
3.29 Tamoxifen 5.12

Piperidine-

benzylamine

derivative 4b

HCT-116 (Colon

Cancer)
3.64 Tamoxifen 26.41

Table 1: Comparative anticancer activity (IC50 values) of selected 1,3,5-triazine derivatives

against various cancer cell lines.[1][2][3][4][5]
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Mechanism of Action: Targeting Signaling Pathways
Many anticancer 1,3,5-triazine derivatives exert their effect by inhibiting key proteins in cellular

signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal

Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR

pathway.[4][6]
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Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by 1,3,5-triazine derivatives.

Antimicrobial Activity
Derivatives of 1,3,5-triazine have also been investigated for their efficacy against a range of

pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter

used to evaluate antimicrobial potency, representing the lowest concentration of a compound

that inhibits visible microbial growth.
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Compound/De
rivative

Microorganism MIC (µg/mL)
Reference
Compound

MIC (µg/mL)

Thiazole

derivative 3k

Staphylococcus

aureus
25 Ampicillin 100

Thiazole

derivative 3l

Staphylococcus

aureus
50 Ampicillin 100

Thiazole

derivative 3k
Escherichia coli 50 Ampicillin 250

Thiazole

derivative 3l
Escherichia coli 100 Ampicillin 250

Thiazole

derivative 3k
Aspergillus niger 100 Griseofulvin 500

Thiazole

derivative 3l
Aspergillus niger 200 Griseofulvin 500

Aminobenzoic

acid derivative

10

Staphylococcus

aureus
25 Ampicillin 25

Aminobenzoic

acid derivative

13

Escherichia coli 50 Ampicillin 100

Table 2: Comparative antimicrobial activity (MIC values) of selected 1,3,5-triazine derivatives.

[7][8]

Antiviral Activity
The antiviral potential of 1,3,5-triazine derivatives has been explored against various viruses,

including Human Immunodeficiency Virus (HIV) and plant viruses like Potato Virus Y (PVY).

The efficacy is often measured by the half-maximal effective concentration (EC50) and the half-

maximal cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/EC50) is

calculated. A higher SI value indicates greater selective antiviral activity.
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Quantitative Comparison of Antiviral Activity
Compound/De
rivative

Virus EC50 (µg/mL) CC50 (µg/mL)
Selectivity
Index (SI)

Phenyl(thio)urea

derivative 7d
HIV-1 (IIIB) 15.65 53.43 3

Phenyl(thio)urea

derivative 7f
HIV-1 (IIIB) 16.25 44.03 3

Phenyl(thio)urea

derivative 8f
HIV-1 (IIIB) 16.20 59.03 4

Phenyl(thio)urea

derivative 8f
HIV-2 (ROD) 14.35 59.03 4

Piperazine

derivative C35

(Curative)

Potato Virus Y

(PVY)
53.3% inhibition - -

Piperazine

derivative C35

(Protective)

Potato Virus Y

(PVY)
56.9% inhibition - -

Piperazine

derivative C35

(Inactivation)

Potato Virus Y

(PVY)
85.8% inhibition - -

Table 3: Comparative antiviral activity of selected 1,3,5-triazine derivatives.[9]

Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. Below

are the protocols for the key assays mentioned in this guide.
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Caption: General workflow for screening the biological activity of 1,3,5-triazine derivatives.

MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the metabolic reduction of the yellow

tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple

formazan crystals by living cells.[1][10]

Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine

derivatives and a positive control (e.g., doxorubicin) for 48-72 hours. Include untreated cells

as a negative control.

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for another 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing

agent (e.g., DMSO) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated

control. The IC50 value is determined by plotting the percentage of viability against the

compound concentration.

Broth Microdilution Method for Antimicrobial Activity
(MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent

required to inhibit the growth of a specific microorganism.[6][11]

Protocol:

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g.,

bacteria or fungi) in a suitable broth medium.

Serial Dilution: Perform a two-fold serial dilution of the 1,3,5-triazine derivatives in a 96-well

microtiter plate containing broth.

Inoculation: Inoculate each well with the standardized microbial suspension. Include a

growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-

24 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which no visible

growth of the microorganism is observed.

Anti-HIV Activity Assay using MT-4 Cells
This assay assesses the ability of a compound to inhibit the cytopathic effect of HIV on MT-4

cells.[7][9]

Protocol:

Cell Culture: Maintain MT-4 cells in an appropriate culture medium.

Infection and Treatment: Seed MT-4 cells in a 96-well plate and infect them with a standard

strain of HIV-1. Simultaneously, add serial dilutions of the 1,3,5-triazine derivatives to the

wells. Include uninfected and untreated infected cell controls.

Incubation: Incubate the plates for 4-5 days at 37°C in a CO2 incubator.

Viability Assessment: Assess cell viability using a method such as the MTT assay described

above.

EC50 and CC50 Calculation: The EC50 is the concentration of the compound that protects

50% of the cells from the cytopathic effect of the virus. The CC50 is the concentration that

causes 50% cytotoxicity in uninfected cells. The selectivity index (SI) is calculated as the

ratio of CC50 to EC50.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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